N-(4-Chlorophenyl)-2-methyl-1H-imidazole-1-carboxamide
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Overview
Description
N-(4-Chlorophenyl)-2-methyl-1H-imidazole-1-carboxamide is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorophenyl group attached to the imidazole ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2-methyl-1H-imidazole-1-carboxamide typically involves the reaction of 4-chloroaniline with 2-methylimidazole in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides, such as N,N’-dicyclohexylcarbodiimide (DCC), which facilitate the formation of the carboxamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions. The process typically includes steps such as purification, crystallization, and drying to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-2-methyl-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(4-Chlorophenyl)-2-methyl-1H-imidazole-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-2-methyl-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-methyl-1H-imidazole-1-carboxamide can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
Thiazole derivatives: These compounds exhibit diverse biological activities, including antimicrobial and antitumor properties.
N-(4-Chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide: This compound belongs to the class of benzanilides and has unique pharmacological properties.
Properties
CAS No. |
56023-09-7 |
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Molecular Formula |
C11H10ClN3O |
Molecular Weight |
235.67 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-methylimidazole-1-carboxamide |
InChI |
InChI=1S/C11H10ClN3O/c1-8-13-6-7-15(8)11(16)14-10-4-2-9(12)3-5-10/h2-7H,1H3,(H,14,16) |
InChI Key |
ARHGXDIUYGQKKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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